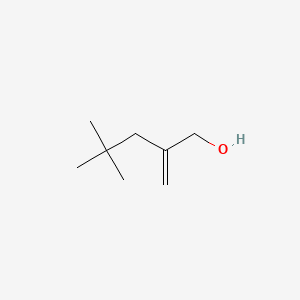

4,4-Dimethyl-2-methylene-1-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48078. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-methylidenepentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h9H,1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTMSMYLTOSLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195937 | |

| Record name | 2-Propen-1-ol, beta-neopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4379-17-3 | |

| Record name | 4,4-Dimethyl-2-methylene-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Neopentylallyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, beta-neopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-2-METHYLENE-1-PENTANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-METHYLENE-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ME1ZD091S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4,4-Dimethyl-2-methylene-1-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4,4-dimethyl-2-methylene-1-pentanol, a functionalized allylic alcohol with potential applications in organic synthesis and drug discovery. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a robust and plausible multi-step pathway leveraging well-established organometallic reactions. The primary proposed route involves a Grignard reaction, with a Baylis-Hillman reaction presented as a viable alternative.

Proposed Synthetic Pathway: Grignard Reaction

The principal proposed synthesis of this compound involves the 1,2-addition of a neopentyl Grignard reagent to an α,β-unsaturated aldehyde, specifically acrolein. Grignard reagents are powerful nucleophiles that readily react with the electrophilic carbon of a carbonyl group to form a new carbon-carbon bond.[1][2][3][4] In the case of α,β-unsaturated aldehydes, Grignard reagents preferentially undergo 1,2-addition to the carbonyl carbon, yielding an allylic alcohol upon acidic workup.

The overall reaction scheme is as follows:

References

An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4-Dimethyl-2-methylene-1-pentanol, a structurally distinct allylic alcohol, presents a unique scaffold for chemical synthesis and potential biological investigation. This technical guide aims to provide a comprehensive overview of its chemical and physical properties. However, it is important to note that publicly available information, particularly regarding detailed experimental protocols and biological activity, is limited. This document compiles the available data and provides a framework for future research endeavors.

Chemical Identity and Physical Properties

This compound is a C8 aliphatic alcohol characterized by a neopentyl group adjacent to a methylene-substituted carbon. This structural arrangement imparts specific steric and electronic properties that influence its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| IUPAC Name | 4,4-dimethyl-2-methylidenepentan-1-ol | [1] |

| CAS Number | 4379-17-3 | [1] |

| Synonyms | beta-Neopentyl allyl alcohol, 2-Propen-1-ol, beta-neopentyl- | [1] |

Spectroscopic Data

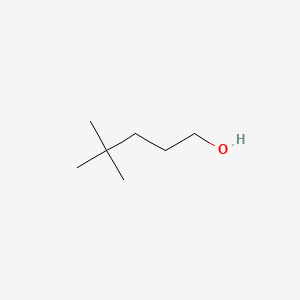

Detailed experimental spectroscopic data for this compound is not widely published. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound. For reference, spectral data for the related saturated compound, 4,4-dimethyl-1-pentanol, is available and can offer some comparative insights into the expected signals from the neopentyl moiety.[2]

Chemical Reactivity and Potential Synthetic Pathways

As an allylic alcohol, this compound is expected to undergo reactions typical of this functional group. The presence of the sterically demanding neopentyl group may influence the regioselectivity and stereoselectivity of these reactions.

Potential Reactions

-

Oxidation: Oxidation of the primary alcohol group could yield the corresponding aldehyde, 4,4-dimethyl-2-methylene-1-pentanal, or, under stronger conditions, the carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives would produce the corresponding esters.

-

Etherification: Formation of ethers is possible through reactions such as the Williamson ether synthesis.

-

Reactions of the Alkene: The double bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

Conceptual Synthesis Approach

A potential synthetic route to this compound could involve the reaction of a neopentyl Grignard reagent with an appropriate α,β-unsaturated epoxide or a protected acrolein derivative. A generalized workflow for such a synthesis is proposed below.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. This represents a significant knowledge gap and an opportunity for novel research. The unique structural features of this molecule may warrant investigation into its potential pharmacological or toxicological effects.

Safety and Handling

While a comprehensive safety profile is not available, general precautions for handling flammable and potentially irritating chemicals should be observed. Based on data for similar compounds, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers planning to work with this compound will need to develop and validate their own procedures based on established organic chemistry principles.

Future Directions

The lack of comprehensive data on this compound highlights several avenues for future research:

-

Synthesis and Characterization: Development and publication of a reliable, high-yield synthetic protocol, followed by full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).

-

Physical Property Determination: Experimental measurement of key physical properties such as boiling point, density, and solubility.

-

Reactivity Studies: A systematic investigation of the reactivity of both the allylic alcohol and the alkene functionalities.

-

Biological Screening: Evaluation of the compound in a variety of biological assays to explore its potential as a bioactive molecule.

Conclusion

This compound remains a largely unexplored chemical entity. This guide provides a summary of the currently available information and underscores the need for further research to fully elucidate its chemical and biological properties. The scientific community is encouraged to contribute to the body of knowledge on this intriguing molecule.

References

Spectroscopic Data of 4,4-Dimethyl-2-methylene-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4-dimethyl-2-methylene-1-pentanol, a valuable organic compound in various research and development applications. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also outlines detailed, standardized experimental protocols for acquiring such data, serving as a practical resource for researchers. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Additionally, logical workflows and molecular structures are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is an unsaturated alcohol with a unique structural arrangement, making it a molecule of interest in synthetic organic chemistry and materials science. Its spectroscopic characterization is fundamental for its identification, purity assessment, and for understanding its chemical behavior. This guide aims to fill the current gap in publicly available experimental data by providing reliable predicted spectroscopic information and standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated based on established principles of spectroscopic interpretation and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are detailed below. The atom numbering in the tables corresponds to the structure shown in Figure 2.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| 1 | ~3.6 - 3.8 | t | 1H | J = ~5-7 |

| 3 | ~4.1 | s | 2H | - |

| 5 | ~2.1 | s | 2H | - |

| 6 | ~5.0 | s | 1H | - |

| 6' | ~4.8 | s | 1H | - |

| 8 | ~0.9 | s | 9H | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (ppm) |

| 1 | ~65 |

| 2 | ~150 |

| 3 | - |

| 4 | ~32 |

| 5 | ~50 |

| 6 | ~110 |

| 7 | ~30 |

| 8 | ~29 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3350 | Strong, Broad | O-H | Stretching |

| ~3080 | Medium | =C-H | Stretching |

| ~2960 | Strong | C-H (sp³) | Stretching |

| ~1650 | Medium | C=C | Stretching |

| ~1050 | Strong | C-O | Stretching |

| ~890 | Strong | =CH₂ | Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | Low | [M - CH₃]⁺ |

| 97 | Moderate | [M - OCH₃]⁺ |

| 71 | High | [M - C₄H₉]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum and identify the multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or other suitable cleaning solvent

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass spectrum and retention time of this compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

-

Autosampler vials with septa

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen volatile solvent (e.g., 1 mg/mL).

-

Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet using an autosampler.

-

Separation and Detection: The compound will be vaporized in the injector, separated on the GC column based on its boiling point and polarity, and then enter the mass spectrometer for ionization and detection.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of this compound with Atom Numbering.

References

An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol (CAS 4379-17-3)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Safety Information

4,4-Dimethyl-2-methylene-1-pentanol is a functionalized allylic alcohol. Its structure, featuring a neopentyl group adjacent to a methylene-substituted alcohol, suggests potential for use as a building block in organic synthesis.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4379-17-3 | [1] |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Boiling Point | 159 °C at 760 mmHg | [N/A] |

| Flash Point | 56.3 °C | [N/A] |

| Density | 0.837 g/cm³ | [N/A] |

| Appearance | Colorless liquid with a fruity, floral odor | [N/A] |

| XLogP3-AA | 2.4 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral, Category 4.[1]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| P270: Do not eat, drink or smoke when using this product. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330: Rinse mouth. |

Plausible Synthetic Route: The Baylis-Hillman Reaction

For the synthesis of this compound, the logical precursors would be 3,3-dimethylbutanal and formaldehyde (or a suitable equivalent like paraformaldehyde).

Caption: Proposed Baylis-Hillman reaction for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 3,3-dimethylbutanal and paraformaldehyde via a DABCO-catalyzed Baylis-Hillman reaction.

Materials:

-

3,3-Dimethylbutanal (≥98%)

-

Paraformaldehyde (95%)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (≥99%)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,3-dimethylbutanal (1.0 eq), paraformaldehyde (1.5 eq), and DABCO (0.3 eq).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is known to be slow and may require several days to reach completion.[3]

-

Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Experimental workflow for the proposed synthesis of this compound.

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following data has been generated using computational prediction tools. These values should be used as a guide for the characterization of synthesized material.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1-5.3 | m | 2H | =CH₂ |

| ~4.1 | s | 2H | -CH₂OH |

| ~2.1 | s | 2H | -CH₂-C(CH₃)₃ |

| ~1.8 | s (broad) | 1H | -OH |

| ~0.9 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~150 | C=CH₂ |

| ~110 | =CH₂ |

| ~65 | -CH₂OH |

| ~50 | -CH₂-C(CH₃)₃ |

| ~32 | -C(CH₃)₃ |

| ~30 | -C(CH₃)₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 (broad) | O-H stretch |

| ~3080 | =C-H stretch |

| ~2960, 2870 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch |

| ~1470, 1370 | C-H bend (alkane) |

| ~1030 | C-O stretch |

| ~900 | =CH₂ bend (out-of-plane) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M - OH]⁺ |

| 97 | [M - CH₂OH]⁺ |

| 71 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation, likely base peak) |

Potential Applications and Future Research

Given its structure as a sterically hindered allylic alcohol, this compound could serve as a unique building block in organic synthesis. The primary alcohol offers a handle for further functionalization, while the adjacent methylene group can participate in various addition and cycloaddition reactions.

For professionals in drug development, this molecule could be of interest as a scaffold for the synthesis of novel bioactive compounds. The neopentyl group can impart increased lipophilicity and metabolic stability to a parent molecule. Further research is warranted to explore the biological activity of this compound and its derivatives. Toxicological studies would also be a necessary prerequisite for any potential pharmaceutical applications.

References

Technical Guide: Physicochemical Properties of 4,4-Dimethyl-2-methylene-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-methylene-1-pentanol is a primary allylic alcohol with the molecular formula C₈H₁₆O.[1][2] Its structure, featuring a neopentyl group adjacent to a methylene-substituted carbon, suggests unique steric and electronic properties that may be of interest in various chemical syntheses. This technical guide provides a summary of the available physicochemical data for this compound and outlines standardized experimental protocols for its characterization. Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes generalized methodologies for determining key physical properties, which can be applied to this and other novel chemical entities.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in the scientific literature. The following table summarizes the available computed and limited experimental data. It is important to note that some data corresponds to the synonym "1-Pentanol, 4-methyl-2-methylene-".

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₁₆O | - | [1][2] |

| Molecular Weight | 128.21 g/mol | Computed | [1] |

| Boiling Point | Approx. 134–135 °C | Experimental | [3] |

| Melting Point | -90 °C | Experimental | [3] |

| Density | Approx. 0.82 g/mL | Experimental | [3] |

| Solubility | Soluble in water and most organic solvents | Experimental | [3] |

| XLogP3 | 2.4 | Computed | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature. Therefore, this section provides generalized, standard laboratory procedures for the determination of boiling point, melting point, density, and solubility for a liquid organic compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a novel compound like this compound, a micro-boiling point determination method is often employed to conserve material.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small volume (a few drops) of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer and immersed in the heating bath.

-

The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer is commonly used for the precise determination of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Constant temperature water bath

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water).

-

The pycnometer filled with the reference liquid is weighed.

-

All weighings should be performed at a constant, recorded temperature, typically maintained by a water bath.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively and quantitatively assessed in various solvents.

Qualitative Procedure:

-

Take a small, measured amount of the sample (e.g., 10 mg) and place it in a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture and observe if the solute dissolves completely.

-

If the solute dissolves, it is considered soluble. If not, it is sparingly soluble or insoluble.

-

This can be repeated with a range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene) to determine its solubility profile.

Quantitative Procedure (e.g., Shake-Flask Method):

-

An excess amount of the solute is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solute.

-

A known volume of the filtrate is taken, and the solvent is evaporated.

-

The mass of the remaining solute is determined, and the solubility is calculated in terms of mass per unit volume (e.g., g/L or mg/mL).

Logical Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a novel chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

As no specific signaling pathways involving this compound have been identified in the literature, this workflow provides a logical representation of the experimental process for its physical characterization. This process begins with the synthesis and purification of the compound, followed by an assessment of its purity. Subsequently, key physical properties such as boiling point, melting point, density, and solubility are determined. The collected data is then compiled and analyzed to generate a comprehensive technical data sheet.

References

An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethyl-2-methylene-1-pentanol. While specific experimental data and biological applications for this compound are not extensively documented in publicly available literature, this guide furnishes detailed information on its molecular characteristics and outlines plausible synthetic and analytical methodologies based on established principles of organic chemistry.

Core Molecular Data

This compound is an organic compound with the systematic IUPAC name 4,4-dimethyl-2-methylidenepentan-1-ol. It is a primary allylic alcohol, a structural motif that suggests potential for a variety of chemical transformations.

Quantitative Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 4379-17-3 | [1][2] |

| IUPAC Name | 4,4-dimethyl-2-methylidenepentan-1-ol | [1] |

| Synonyms | beta-Neopentyl allyl alcohol | [1] |

Hypothetical Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the scientific literature, the following protocols are proposed based on well-established synthetic organic chemistry reactions for analogous structures. These are intended to serve as a foundational methodology for researchers.

Synthesis via Grignard Reaction

A plausible route for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with an appropriate aldehyde.

Experimental Workflow: Grignard Synthesis

Caption: A logical workflow for the synthesis of the target compound using a Grignard reaction.

Methodology:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere of argon, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with 3,3-Dimethylbutanal: The flask containing the freshly prepared vinylmagnesium bromide is cooled to 0 °C. A solution of 3,3-dimethylbutanal in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Potential Chemical Reactions

The structure of this compound, featuring a primary allylic alcohol, allows for several characteristic chemical transformations.

Potential Reaction Pathways

Caption: A diagram illustrating potential chemical transformations of the title compound.

Applications in Research and Drug Development

While no specific applications of this compound in drug development have been reported, its structural features suggest potential areas of exploration. As a building block, it can be used to synthesize more complex molecules. The allylic alcohol moiety is a versatile functional group for introducing chirality or for further functionalization in the synthesis of potential pharmacologically active compounds.

Conclusion

This technical guide provides the core molecular data for this compound and outlines plausible experimental protocols for its synthesis and potential chemical modifications. For researchers and professionals in drug development, this compound represents a potential, yet underexplored, building block for the synthesis of novel chemical entities. Further research is warranted to elucidate its chemical reactivity and potential biological activities.

References

Solubility of 4,4-Dimethyl-2-methylene-1-pentanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 4,4-Dimethyl-2-methylene-1-pentanol. Due to a lack of specific experimentally-derived quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's molecular structure and established principles of organic chemistry. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid compound in organic solvents is provided, which can be adapted for specific laboratory requirements.

Introduction to this compound

This compound is an unsaturated alcohol with the chemical formula C8H16O.[1] Its structure, featuring a primary alcohol group, a carbon-carbon double bond, and a bulky neopentyl group, influences its physical and chemical properties, including its solubility. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the C8 hydrocarbon portion of the molecule is nonpolar. This amphipathic nature dictates its solubility behavior in various organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents.[2] The nonpolar hydrocarbon backbone suggests good solubility in nonpolar solvents, while the polar hydroxyl group should facilitate dissolution in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of other alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the polar hydroxyl group of the solute. The alkyl groups of both solvent and solute are compatible. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol. |

| Esters | Ethyl Acetate | Soluble | The polar ester group can interact with the hydroxyl group of the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring interacts favorably with the nonpolar hydrocarbon portion of the solute molecule via van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | The nonpolar nature of both the solvent and the bulk of the solute molecule leads to favorable van der Waals interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the solute molecule. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of these solvents allows for strong dipole-dipole interactions with the hydroxyl group. |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath (e.g., water bath or incubator)

-

Vortex mixer or magnetic stirrer

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed vials for sample collection

-

Analytical balance

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a vortex mixer at regular intervals or a magnetic stirrer.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow any undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed vial. The filtration step is crucial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation:

-

Record the total mass of the vial containing the filtered saturated solution.

-

Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of this compound (approximately 159°C at 760 mmHg) but high enough for efficient solvent removal.[3]

-

Continue heating until a constant mass is achieved, indicating all the solvent has been removed.

-

-

Data Analysis:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution collected.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Solubility Determination of an Organic Liquid.

Conclusion

References

Technical Guide: Stability and Storage Conditions for 4,4-Dimethyl-2-methylene-1-pentanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4-Dimethyl-2-methylene-1-pentanol is an unsaturated alcohol with a unique structure that lends itself to various applications in chemical synthesis. Due to the presence of a double bond and a primary alcohol functional group, the molecule is susceptible to degradation through several pathways, including oxidation, polymerization, and dehydration. Understanding the stability profile and optimal storage conditions is critical to ensure the integrity, purity, and safety of the compound during research and development. This guide provides a comprehensive overview of recommended storage and handling procedures, along with generalized experimental protocols for stability assessment.

Recommended Storage and Handling

Given the likely flammable nature of this compound, as is common with similar low-molecular-weight alcohols, storage and handling should be in accordance with guidelines for flammable liquids. The following table summarizes the recommended conditions based on safety data sheets of analogous compounds.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Details |

| Temperature | Store in a cool place. | To minimize evaporation and potential for thermally induced degradation. Refrigeration in a spark-proof, flammable-rated refrigerator is advisable for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the allylic alcohol and the double bond. |

| Light | Protect from light. | Store in an amber glass bottle or other light-opaque container to prevent photo-induced degradation or polymerization. |

| Container | Keep container tightly closed. | Prevents evaporation and exposure to atmospheric oxygen and moisture. |

| Ventilation | Store in a well-ventilated area. | To safely dissipate any vapors that may escape, minimizing fire and health risks. Use of a flammable storage cabinet is highly recommended.[1][2] |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | Strong oxidizers can react with the alcohol and double bond. Acids can catalyze dehydration or polymerization. Strong bases can deprotonate the alcohol. |

| Handling | Use only non-sparking tools and ground/bond container and receiving equipment during transfer. | To prevent ignition from static discharge, a common hazard with flammable organic liquids.[1] |

Potential Degradation Pathways

The stability of this compound can be compromised by several factors, leading to the formation of impurities. Understanding these pathways is crucial for developing stability-indicating analytical methods.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The double bond is also susceptible to oxidative cleavage. This process can be accelerated by air, light, and trace metal impurities.

-

Polymerization: The methylene group (double bond) can undergo radical or acid-catalyzed polymerization, leading to oligomers or polymers. This can be initiated by heat, light, or acidic impurities.

-

Dehydration: In the presence of acid catalysts and/or heat, the alcohol can undergo dehydration to form dienes.

-

Isomerization: The double bond may migrate under certain conditions, particularly in the presence of acid or metal catalysts.

Below is a diagram illustrating the relationship between improper storage conditions and potential degradation pathways.

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

To establish a reliable stability profile, a "forced degradation" or "stress testing" study is recommended.[3][4][5] This involves subjecting the compound to conditions more severe than standard storage to accelerate degradation and identify potential degradation products.

Objective: To identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method (e.g., HPLC, GC-MS).

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Suitable organic solvents (e.g., acetonitrile, methanol)

-

Photostability chamber

-

Oven/climate chamber

-

Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

General Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for a specified period (e.g., 24 hours). Periodically withdraw samples, neutralize, and analyze.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for a specified period. Periodically withdraw samples, neutralize, and analyze.

-

Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for a specified period. Periodically withdraw and analyze.

-

Thermal Degradation: Transfer an aliquot of the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 70°C) for a specified period.

-

Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., reverse-phase HPLC with UV and/or MS detection).

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation products are not predominant.[3]

-

The analytical method should be capable of separating the parent peak from all degradation product peaks.

-

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

While specific stability data for this compound is scarce, a robust stability and storage plan can be implemented based on the chemical nature of unsaturated alcohols and general guidelines for flammable liquids. Proper storage in a cool, dark, and inert environment is paramount to maintaining the compound's purity. Researchers must perform forced degradation studies to understand the specific degradation profile of their material and to develop validated, stability-indicating analytical methods. This foundational knowledge is essential for ensuring the quality and reliability of experimental results and for the safe handling of the compound.

References

potential reactivity of the allylic alcohol group in 4,4-Dimethyl-2-methylene-1-pentanol

A Technical Guide to the Potential Reactivity of 4,4-Dimethyl-2-methylene-1-pentanol

Abstract

This technical guide provides an in-depth analysis of the potential chemical reactivity of the allylic alcohol, this compound. The molecule's structure, featuring a primary allylic alcohol, a terminal disubstituted alkene, and a sterically demanding neopentyl-like moiety, presents a unique combination of reactive sites and steric constraints. This document explores key reaction classes including oxidation, epoxidation, substitution, and rearrangement, supported by established chemical principles and data from analogous systems. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction and Molecular Profile

This compound is a primary allylic alcohol with the chemical formula C₈H₁₆O[1][2]. Its structure is characterized by three key features that dictate its reactivity:

-

The Primary Allylic Alcohol System (C=C-CH₂OH): This functional group is susceptible to selective oxidation and allows for directed reactions on the adjacent alkene. It can also participate in allylic substitution reactions.

-

The Terminal Methylene Group (C=CH₂): As an unhindered, terminal alkene, it is a prime target for electrophilic addition and metal-catalyzed reactions.

-

The C4-tert-butyl Group: This bulky group imparts significant steric hindrance around the reactive centers, influencing reaction rates, regioselectivity, and favoring rearrangement pathways under specific conditions, particularly those involving carbocationic intermediates.[3]

The interplay between the electronic effects of the allylic system and the severe steric demands of the neopentyl-like framework makes this compound a fascinating substrate for synthetic exploration.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| IUPAC Name | 4,4-dimethyl-2-methylidenepentan-1-ol | [2] |

| CAS Number | 4379-17-3 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| XLogP3-AA | 2.4 | [2] |

Oxidation of the Allylic Alcohol

The primary allylic alcohol moiety is readily oxidized. The choice of oxidant and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. The steric hindrance near the alcohol is less likely to impede oxidation by small reagents but may affect the kinetics.

Key Transformations:

-

To α,β-Unsaturated Aldehyde: Reagents like manganese dioxide (MnO₂), which are highly selective for allylic and benzylic alcohols, are ideal. Pyridinium chlorochromate (PCC) is also effective.

-

To α,β-Unsaturated Carboxylic Acid: Stronger oxidizing agents or two-step protocols can yield the corresponding carboxylic acid. A merged copper-catalyzed oxidation followed by a Lindgren oxidation (using sodium chlorite) is an effective modern method for this transformation.[4]

Data Presentation: Oxidation Reactions

| Reagent(s) | Expected Product | Typical Yield | Notes |

| MnO₂ | 4,4-Dimethyl-2-methylene-pentanal | >85% | Highly selective for allylic alcohols. Reaction is heterogeneous. |

| PCC, CH₂Cl₂ | 4,4-Dimethyl-2-methylene-pentanal | ~80% | Mild conditions, but chromium reagents are toxic.[5] |

| 1. Cu(I)/TEMPO, O₂ 2. NaClO₂, NaH₂PO₄ | 4,4-Dimethyl-2-methylene-pentanoic acid | >70% (two steps) | One-pot protocol avoids isolation of the intermediate aldehyde.[4] |

Experimental Protocol: Selective Oxidation with MnO₂

-

Setup: To a round-bottom flask, add this compound (1.0 equiv) and dissolve in a suitable solvent (e.g., dichloromethane or hexane, 10 mL per mmol of substrate).

-

Reagent Addition: Add activated manganese dioxide (MnO₂, 10 equiv by weight) to the solution with vigorous stirring.

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours at room temperature.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography if necessary.

Diagram: Oxidation Pathway

Caption: Oxidation cascade of the target allylic alcohol.

Electrophilic Additions to the Alkene: Epoxidation

The exocyclic double bond is susceptible to electrophilic attack. In the context of the allylic alcohol, epoxidation is a particularly important reaction due to the directing effect of the hydroxyl group.

The hydroxyl group can form a hydrogen bond with peroxy-acids like meta-chloroperoxybenzoic acid (m-CPBA) or coordinate to metal catalysts (e.g., vanadium, titanium), delivering the oxygen atom to the syn face of the alkene relative to the alcohol.[6] This substrate-controlled diastereoselectivity is a powerful tool in synthesis. The Sharpless asymmetric epoxidation, using a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand, is a canonical reaction for allylic alcohols, capable of producing epoxides with high enantiomeric excess.

Data Presentation: Epoxidation Reactions

| Reagent(s) | Expected Product | Stereoselectivity | Notes |

| m-CPBA, CH₂Cl₂ | (2-methyl-4,4-dimethylpentane-1,2-diyl)oxiran-1-yl)methanol | Syn-diastereomer favored | Directed via hydrogen bonding to the hydroxyl group.[6] |

| VO(acac)₂, t-BuOOH | (2-methyl-4,4-dimethylpentane-1,2-diyl)oxiran-1-yl)methanol | High syn-selectivity | Vanadium-catalyzed epoxidation is highly effective for allylic alcohols.[6] |

| Ti(OⁱPr)₄, (+)-DET, t-BuOOH | Enantioenriched epoxide | High ee expected | Sharpless Asymmetric Epoxidation. The specific enantiomer depends on the DET used. |

Experimental Protocol: Directed Epoxidation with m-CPBA

-

Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flask cooled to 0 °C.

-

Reagent Addition: Add m-CPBA (~77%, 1.1 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over several hours. Monitor by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash chromatography.

Diagram: Directed Epoxidation Workflow

Caption: Workflow for directed epoxidation of the allylic alcohol.

Substitution and Rearrangement Reactions

The combination of an allylic alcohol and a neopentyl-like structure makes this molecule highly prone to rearrangement under cationic conditions. While direct S_N2 substitution on the primary alcohol is difficult, activation of the hydroxyl group or formation of a carbocation opens up several competing pathways.

S_N1 Pathway and Wagner-Meerwein Rearrangement: Under acidic conditions, protonation of the hydroxyl group followed by loss of water would generate a primary allylic carbocation. This species is highly unstable and will immediately rearrange. The most likely pathway is a 1,2-alkyl shift (a Wagner-Meerwein rearrangement) of an adjacent methyl group to form a more stable tertiary allylic carbocation.[7] This rearranged cation can then be trapped by a nucleophile. This behavior is analogous to the classic rearrangement of neopentyl systems.[8][9]

Palladium-Catalyzed Allylic Substitution: A more controlled approach to substitution involves palladium catalysis. In these reactions, a Pd(0) complex can coordinate to the alkene and facilitate the departure of the hydroxyl group (often after in-situ activation), forming a π-allyl palladium intermediate. Nucleophiles can then attack this intermediate, typically at the less sterically hindered carbon.[10]

Data Presentation: Substitution & Rearrangement

| Conditions | Mechanism | Key Intermediate | Expected Major Product(s) |

| HBr (conc.) | S_N1 with Rearrangement | Tertiary allylic carbocation | Rearranged allylic bromides |

| Pd(PPh₃)₄, Nu⁻ | Allylic Substitution | π-allyl palladium complex | Linear substitution product (attack at C1) |

| Mitsunobu (DEAD, PPh₃, Nu-H) | S_N2 / S_N2' | Oxyphosphonium salt | Mixture of direct (S_N2) and rearranged (S_N2') substitution products |

Experimental Protocol: Acid-Catalyzed Rearrangement

-

Setup: Place this compound (1.0 equiv) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Reagent Addition: Slowly add concentrated hydrobromic acid (HBr, 3.0 equiv) to the alcohol with vigorous stirring.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC or GC-MS.

-

Workup: Pour the reaction mixture into a separatory funnel containing ice water and diethyl ether. Separate the layers.

-

Purification: Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate. The resulting mixture of rearranged bromides can be analyzed and separated by chromatography.

Diagram: Wagner-Meerwein Rearrangement Pathway

Caption: Logical steps of an acid-catalyzed rearrangement.

Conclusion

The reactivity of this compound is a compelling case study in the interplay of functional group chemistry and steric effects. While it undergoes predictable reactions of primary allylic alcohols such as selective oxidation and directed epoxidation, its neopentyl-like structure introduces a significant potential for rearrangement under cationic conditions. This tendency to undergo Wagner-Meerwein shifts is a critical consideration for any synthetic planning. For drug development professionals, understanding these divergent pathways is crucial for designing stable molecules and avoiding unintended skeletal transformations during synthesis or metabolic processes. Controlled transformations, likely leveraging transition-metal catalysis, will be key to unlocking the synthetic potential of this sterically encumbered building block.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H16O | CID 78086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-Dimethyl-2-pentanol | 6144-93-0 | Benchchem [benchchem.com]

- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Babler oxidation - Wikipedia [en.wikipedia.org]

- 6. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 7. Rearrangement [www2.chemistry.msu.edu]

- 8. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-methylene-1-pentanol, a specialty chemical with applications in the flavor, fragrance, and industrial solvent sectors. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the properties and potential synthesis of this compound.

Compound Identification and Properties

This compound, also known by its synonym β-Neopentyl allyl alcohol, is an organic compound with the molecular formula C₈H₁₆O. Its chemical structure consists of a pentanol backbone with a methylene group at the 2-position and two methyl groups at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4379-17-3 | [1] |

| Molecular Formula | C₈H₁₆O | [2][3] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Boiling Point | 159 °C at 760 mmHg | [3] |

| Flash Point | 56.3 °C | [3] |

| Density | 0.837 g/cm³ | [3] |

| Refractive Index | 1.438 | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, floral | [3] |

Potential Synthetic Pathways

Proposed Synthesis via Grignard Reaction

A Grignard reaction offers a viable pathway to construct the carbon skeleton and introduce the hydroxyl group of this compound. This approach would likely involve the reaction of a Grignard reagent with an appropriate α,β-unsaturated aldehyde or ketone. A potential logical workflow for this synthesis is outlined below.

References

safety and handling precautions for 4,4-Dimethyl-2-methylene-1-pentanol

An In-depth Technical Guide to the Safety and Handling of 4,4-Dimethyl-2-methylene-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

November 3, 2025

This guide provides comprehensive safety and handling information for this compound (CAS No. 4379-17-3). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical Identification and Physical Properties

This compound is a colorless liquid with a molecular formula of C₈H₁₆O.[1][2] It is recognized by its fruity, floral odor.[1] While it is noted for its general stability, proper handling is crucial to prevent potential health hazards.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4379-17-3 | [2][3][4] |

| Molecular Formula | C₈H₁₆O | [1][2][4] |

| Molecular Weight | 128.21 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 159 °C at 760 mmHg | [1] |

| Flash Point | 56.3 °C | [1] |

| Density | 0.837 g/cm³ | [1] |

| Vapor Pressure | 0.902 mmHg at 25°C | [1] |

| Refractive Index | 1.438 | [1] |

Hazard Identification and Classification

The primary known hazard associated with this compound is acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as follows:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

At present, there is no available data on skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure).[5]

Toxicology

Detailed toxicological data for this compound is limited. The "Harmful if swallowed" classification indicates a significant hazard upon ingestion.

Table 3: Acute Toxicity Data

| Exposure Route | Species | Value | Notes |

| Oral | Data not available | No LD50 value reported | Classified as Acutely Toxic, Category 4 |

| Dermal | Data not available | No data available | |

| Inhalation | Data not available | No data available |

Note: Researchers should handle this chemical with the assumption that it may pose uncharacterized hazards via dermal and inhalation routes.

Handling and Storage

Safe Handling Precautions

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]

-

Skin Protection: Wear impervious, flame-resistant laboratory coats.[5] Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Respiratory Protection: If exposure limits are likely to be exceeded or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[5]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling.[3][5] Take off contaminated clothing immediately.

Storage Conditions

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and other ignition sources. The flash point is 56.3°C, indicating it is a combustible liquid.[1]

Emergency Procedures and First Aid

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Get medical help.[5] Rinse mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |

| Eye Contact | Rinse with pure water for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. |

Source:[5] (unless otherwise noted)

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols & Visualizations

Generalized Experimental Protocol for Handling

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety policies.

Caption: General workflow for safe handling of this compound.

Hazard and Personal Protective Equipment (PPE) Relationship

This diagram illustrates the identified hazards and the corresponding PPE required to mitigate the risks.

Caption: Relationship between hazards and required PPE for safe handling.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains.

Conclusion

This compound is a combustible liquid that is harmful if swallowed. While comprehensive toxicological data is not yet available, adherence to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. All personnel should be thoroughly familiar with the information in this guide and the substance's Safety Data Sheet before handling.

References

commercial availability and suppliers of 4,4-Dimethyl-2-methylene-1-pentanol

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-methylene-1-pentanol (CAS No: 4379-17-3), a unique allylic alcohol of interest to researchers in organic synthesis and drug development. Due to its classification as a rare chemical, detailed experimental data is limited. This guide consolidates available information on its commercial availability, physicochemical properties, and potential reactivity based on its structural features.

Commercial Availability and Suppliers

This compound is available from specialized chemical suppliers catering to the research and development sector. It is important to note that this compound is often supplied for early discovery research, and suppliers may not provide extensive analytical data. Researchers are advised to confirm the identity and purity of the compound upon receipt.

| Supplier | Catalog Number | Additional Information |

| Sigma-Aldrich | S448338 | Marketed as "AldrichCPR" for early discovery researchers. The supplier notes that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1], Guidechem[2] |

| Molecular Weight | 128.21 g/mol | PubChem[1], Guidechem[2] |

| IUPAC Name | 4,4-dimethyl-2-methylidenepentan-1-ol | PubChem[1] |

| CAS Number | 4379-17-3 | Sigma-Aldrich, PubChem[1] |

| Canonical SMILES | CC(C)(C)CC(=C)CO | |

| Topological Polar Surface Area | 20.2 Ų | Guidechem[2] |

| Rotatable Bond Count | 3 | Guidechem[2] |

| XLogP3-AA | 2.4 | PubChem[1], Guidechem[2] |

Safety and Handling

The Globally Harmonized System (GHS) classification for this compound, based on notifications to the ECHA C&L Inventory, indicates it is harmful if swallowed (Acute toxicity, oral - Category 4).[1]

Reactivity and Potential Applications

As an allylic alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of a sterically hindering neopentyl group adjacent to the double bond may influence its reactivity profile.

General Reactivity of Allylic Alcohols:

Allylic alcohols are versatile intermediates in organic synthesis.[3] The hydroxyl group can be a good leaving group after protonation, and the adjacent double bond can stabilize the resulting carbocation through resonance.[4] Key reactions include:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

-

Substitution: The hydroxyl group can be substituted with various nucleophiles.

-

Epoxidation: The double bond can be epoxidized.

-

Addition Reactions: The double bond can undergo various addition reactions.

The bulky neopentyl group in this compound might sterically hinder reactions at the double bond and the adjacent carbon, potentially leading to different regioselectivity compared to less hindered allylic alcohols.

Potential Applications in Drug Development:

The allylic alcohol motif is present in numerous natural products with demonstrated biological activity, including anticancer properties.[5] These compounds can act as electrophiles and interact with biological nucleophiles, such as cysteine residues in proteins. While no specific biological activity has been reported for this compound, its structure makes it an interesting candidate for screening in drug discovery programs.

Experimental Protocols

Specific experimental protocols for this compound are not available in the public domain. Researchers should adapt general protocols for reactions of allylic alcohols, taking into account the potential influence of the neopentyl group. Below is a hypothetical workflow for a typical reaction.

Caption: A generalized experimental workflow for a reaction involving this compound.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological studies on this compound, no signaling pathways involving this molecule can be depicted. However, the general reactivity of an allylic alcohol can be illustrated as a starting point for considering its potential biological interactions.

Caption: Potential reaction pathways for this compound based on its allylic alcohol functionality.

References

- 1. This compound | C8H16O | CID 78086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 4. sltchemicals.com [sltchemicals.com]

- 5. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4-Dimethyl-2-methylene-1-pentanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,4-dimethyl-2-methylene-1-pentanol, a valuable allylic alcohol intermediate in organic synthesis. The described method utilizes the Grignard reaction, a robust and versatile C-C bond-forming strategy. Specifically, it details the 1,2-addition of tert-butylmagnesium chloride to the α,β-unsaturated aldehyde, methacrolein. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in various research and development settings.

Introduction

Allylic alcohols are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their versatile functionality allows for a wide range of subsequent chemical transformations. The Grignard reaction stands out as a classic and highly effective method for the synthesis of alcohols. The addition of an organomagnesium halide to a carbonyl compound provides a direct and efficient route to primary, secondary, and tertiary alcohols. In the context of α,β-unsaturated aldehydes, such as methacrolein, Grignard reagents can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. The regioselectivity of this addition is influenced by several factors, including the structure of the Grignard reagent and the reaction conditions. The use of a sterically hindered Grignard reagent, such as tert-butylmagnesium chloride, generally favors the desired 1,2-addition, leading to the formation of the corresponding allylic alcohol. This protocol outlines a reliable method for the selective synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for the Grignard reaction for the synthesis of this compound. The data is compiled from analogous reactions reported in the literature and represents expected outcomes under optimized conditions.

| Parameter | Value | Notes |

| Reactants | ||

| Methacrolein | 1.0 equiv. | Limiting reagent |

| tert-Butyl Chloride | 1.2 equiv. | Used to generate the Grignard reagent |